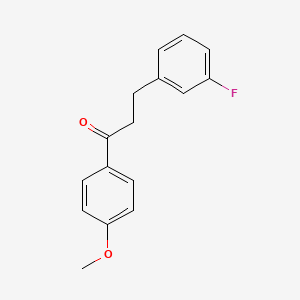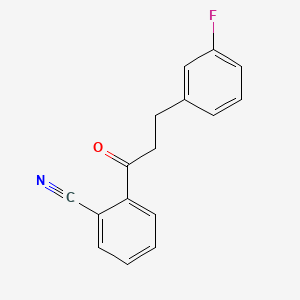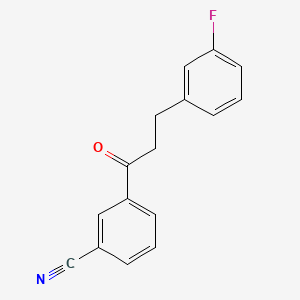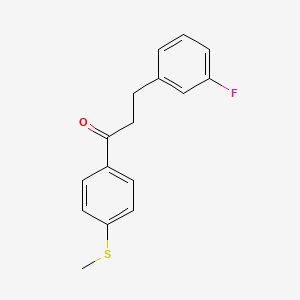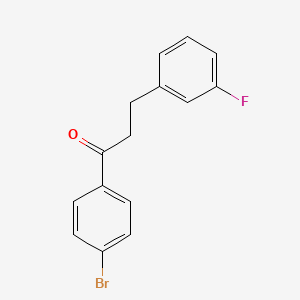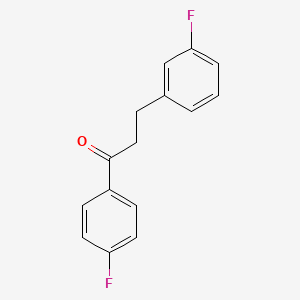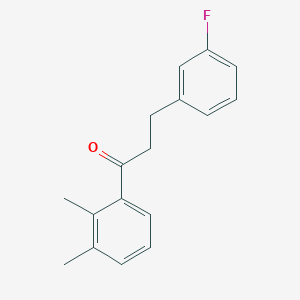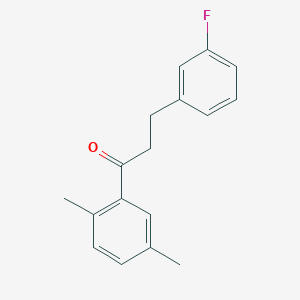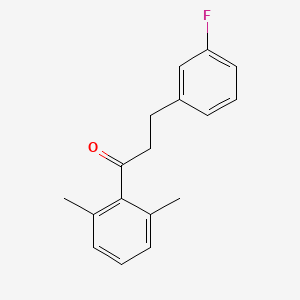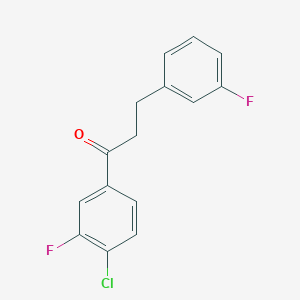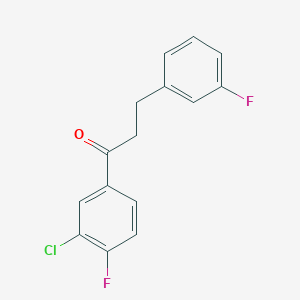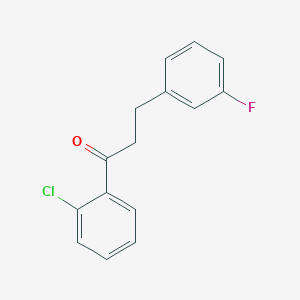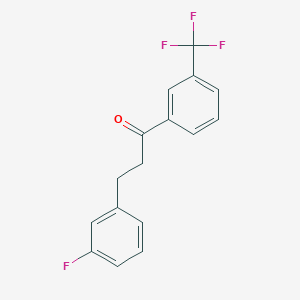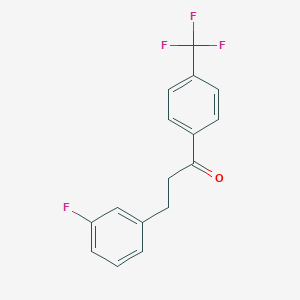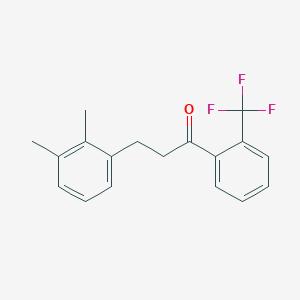
3-(2,3-Dimethylphenyl)-2'-trifluoromethylpropiophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-(2,3-Dimethylphenyl)-2'-trifluoromethylpropiophenone" is a chemical entity that is not directly mentioned in the provided papers. However, the papers do discuss related compounds and reactions that can provide insights into the synthesis, molecular structure, and chemical properties of similar molecules. The compound likely contains a trifluoromethyl group, which is a common moiety in medicinal chemistry due to its lipophilic nature and ability to influence the biological activity of molecules .
Synthesis Analysis
The synthesis of related compounds often involves the use of phosphonium salts, as seen in the synthesis of (2,2,2-Trifluoroethyl)triphenylphosphonium trifluoromethanesulfonate, which is prepared from triphenylphosphane and a trifluoroethyl triflate . Similarly, the synthesis of complex heterocycles can involve multiple steps, including bromination, amination, cyclization, and acidification, as demonstrated in the synthesis of 2-(3',5'-difluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of compounds with similar functional groups has been studied using X-ray diffraction and computational methods. For instance, the crystal and molecular structure of anti-3′,4′-difluoro-2-hydroxyiminopropiophenone was determined, revealing a trans-oid arrangement of the carbonyl and hydroxyimino-groups . Computational studies, including density functional theory (DFT) calculations, have been used to analyze the geometry and electronic structure of related molecules .
Chemical Reactions Analysis
Chemical reactions involving similar compounds include the formation of cycloadducts through [4+2] cycloaddition reactions , Wittig olefination to produce trifluoropropenylidene compounds , and multiple arylation via C-C and C-H bond cleavages catalyzed by palladium . These reactions highlight the reactivity of the functional groups present in the compound of interest and provide a basis for predicting its chemical behavior.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds can be inferred from their molecular structures and the presence of specific functional groups. For example, the presence of a trifluoromethyl group can significantly affect the lipophilicity and metabolic stability of a compound . The crystal structure analysis can provide information on intermolecular interactions, such as hydrogen bonding, which can influence the compound's solubility and melting point .
Applications De Recherche Scientifique
Polymerization and Material Properties
- Electroactive Poly(Arylene Sulphide) Synthesis : Electro-oxidative polymerization of 3,5-dimethylthiophenol to poly(2,6-dimethylphenylene sulphide) shows semi-conductive properties and electrochemical response, indicating potential applications in material science (Yamamoto et al., 1992).
- Poly(Arylene Ether Sulfone) Anion Exchange Membranes : Poly(arylene ether sulfone)s bearing pendant 3,5-dimethylphenyl groups display high hydroxide conductivity and stability, useful in membrane technology (Shi et al., 2017).
- Poly(Aryl Ether Ketone/Sulfone)s with Pendant Trifluoromethyl-Substituted Phenyl Groups : These polymers exhibit good solubility, thermal stability, and low dielectric constants, making them suitable for electronic applications (Shang et al., 2012).
Chemical Properties and Reactions
- Rhodium-Mediated C–C Bond Activation : Studies on azo ligands with dimethylphenyl fragments show interesting C–C bond activation, relevant for organometallic chemistry (Baksi et al., 2007).
- Cathodic Reduction in Aprotic Medium : α-Bromopropiophenone's reduction produces 1,4-diphenyl-2,3,-dimethyl-1,4-butanedione, important for understanding electrochemical processes (Barba et al., 1985).
Propriétés
IUPAC Name |
3-(2,3-dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3O/c1-12-6-5-7-14(13(12)2)10-11-17(22)15-8-3-4-9-16(15)18(19,20)21/h3-9H,10-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDABXUXHCMKKGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CCC(=O)C2=CC=CC=C2C(F)(F)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20644642 |
Source


|
| Record name | 3-(2,3-Dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-Dimethylphenyl)-2'-trifluoromethylpropiophenone | |
CAS RN |
898793-04-9 |
Source


|
| Record name | 1-Propanone, 3-(2,3-dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898793-04-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2,3-Dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

